molecular formula C13H21N5O2 B11606396 1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11606396
M. Wt: 279.34 g/mol
InChI Key: KRDGNVAIGLPHHQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often simple purine derivatives, which undergo alkylation, amination, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical reactors where the reaction conditions (temperature, pressure, solvents, and catalysts) are optimized for maximum yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or hydroxides.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially forming reduced derivatives.

    Substitution: This reaction can replace one functional group with another, potentially forming substituted derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution might yield various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: As a probe to study biochemical pathways involving purines.

    Medicine: Potential therapeutic applications, such as in the treatment of diseases related to purine metabolism.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant found in coffee and tea.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.

    Theophylline: 1,3-dimethylxanthine, used in medicine for its bronchodilator effects.

Uniqueness

1,3-dimethyl-7-(propan-2-yl)-8-(propylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

1,3-dimethyl-7-propan-2-yl-8-(propylamino)purine-2,6-dione

InChI

InChI=1S/C13H21N5O2/c1-6-7-14-12-15-10-9(18(12)8(2)3)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15)

InChI Key

KRDGNVAIGLPHHQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=C(N1C(C)C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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